Physicochemical & Synthetic Profile: 3-Ethyl-1H-pyrazole-4-carbonitrile
Physicochemical & Synthetic Profile: 3-Ethyl-1H-pyrazole-4-carbonitrile
Executive Summary: The "Privileged Scaffold"
3-Ethyl-1H-pyrazole-4-carbonitrile (CAS: 1501205-06-6 / 31108-57-3 derivative) represents a critical pharmacophore in modern medicinal chemistry. Belonging to the class of 4-substituted pyrazoles , this molecule serves as a linchpin intermediate in the synthesis of Janus Kinase (JAK) inhibitors, including Ruxolitinib and Baricitinib .
Its value lies in its bifunctional nature: the nitrile group (CN) provides a versatile handle for heterocycle formation (e.g., pyrazolo[1,5-a]pyrimidines) or hydrolysis to amides/acids, while the ethyl group offers steric bulk and lipophilic modulation without the metabolic liability of longer alkyl chains. This guide dissects its physicochemical behavior, validated synthetic routes, and application in high-value drug design.
Molecular Architecture & Identity
The molecule exhibits annular tautomerism , a defining feature of N-unsubstituted pyrazoles. In solution, the hydrogen atom oscillates between N1 and N2, making the "3-ethyl" and "5-ethyl" designations chemically equivalent until the nitrogen is substituted.
| Property | Specification |
| IUPAC Name | 3-Ethyl-1H-pyrazole-4-carbonitrile |
| Common Synonyms | 3-Ethyl-4-cyanopyrazole; 4-Cyano-3-ethylpyrazole |
| CAS Number | 1501205-06-6 (Specific isomer); 31108-57-3 (Parent series) |
| Molecular Formula | C₆H₇N₃ |
| Molecular Weight | 121.14 g/mol |
| SMILES | CCC1=C(C=NN1)C#N |
| InChI Key | WHXXMZCNOHVIDX-UHFFFAOYSA-N (Analog) |
Physicochemical Profiling
Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly alters the electronic landscape compared to the parent pyrazole.
Electronic Effects & Acidity (pKa)
Unsubstituted pyrazole is amphoteric (pKa₁ ~2.5 for conjugate acid, pKa₂ ~14.2 for NH deprotonation).
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Acidity Enhancement: The 4-cyano group exerts a strong -I (inductive) and -M (mesomeric) effect. This stabilizes the pyrazolate anion, significantly increasing the acidity of the NH proton.
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Predicted pKa: ~10.5 – 11.5 (Acidic NH).
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Implication: This compound can be deprotonated by weaker bases (e.g., K₂CO₃, Cs₂CO₃) than unsubstituted pyrazoles, facilitating mild N-alkylation reactions.
Lipophilicity & Solubility
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LogP (Predicted): 1.1 ± 0.3
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Solubility Profile:
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High: DMSO, Methanol, Ethanol, Ethyl Acetate.
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Moderate: Dichloromethane, Chloroform.
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Low: Water (Hydrophobic ethyl group offsets the polar nitrile/NH).
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H-Bonding:
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Donors (HBD): 1 (NH)
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Acceptors (HBA): 2 (Nitrile N, Pyrazole N)
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Physical State
While often isolated as a viscous oil or low-melting solid (MP: 45–55°C range predicted based on homologs), commercial samples may appear liquid due to supercooling or trace solvent impurities. Pure crystalline forms are achievable via recrystallization from Ethanol/Hexane.[1]
Synthetic Routes & Purification
Direct synthesis from hydrazine and specific 1,3-dielectrophiles is the industry standard for regio-control.
The "Enaminone" Route (Recommended)
This pathway minimizes regio-isomeric byproducts and uses accessible precursors.
Step 1: Enaminone Formation Reaction of Propionylacetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
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Mechanism:[2][3][4] Condensation to form 2-((dimethylamino)methylene)-3-oxopentanenitrile.
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Conditions: Reflux in Toluene or neat, 80°C, 3-6 hours.
Step 2: Cyclization Reaction of the intermediate with Hydrazine Hydrate .
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Mechanism:[2][3][4] Michael addition of hydrazine followed by elimination of dimethylamine and intramolecular cyclodehydration.
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Conditions: Ethanol, Reflux, 2-4 hours.
Protocol: Laboratory Scale Synthesis
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Reagents: Propionylacetonitrile (10 mmol), DMF-DMA (12 mmol), Hydrazine Hydrate (15 mmol), Ethanol (20 mL).
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Procedure:
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Mix Propionylacetonitrile and DMF-DMA; heat to 90°C for 4h.
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Evaporate volatiles to obtain the crude enaminone (yellow oil).
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Dissolve crude in Ethanol (20 mL).
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Add Hydrazine Hydrate dropwise at 0°C (Exothermic!).
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Reflux for 3 hours.[3][5][6][7][8] Monitor by TLC (EtOAc:Hexane 1:1).
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Concentrate in vacuo.
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Purification: Column chromatography (SiO₂, Gradient 0-5% MeOH in DCM) or recrystallization from EtOH/Water.
Reaction Mechanism Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.
Figure 1: Synthetic pathway via the enaminone intermediate, ensuring high regioselectivity.
Pharmacological Implications & Drug Design
The 3-ethyl-1H-pyrazole-4-carbonitrile scaffold is not merely a building block; it is a bioisostere for other 5-membered rings found in kinase inhibitors.
The JAK Inhibitor Connection
In drugs like Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring forms critical hydrogen bonds with the ATP-binding pocket of the kinase.
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Role of Nitrile: The C-4 nitrile often projects into a solvent-exposed region or interacts with specific residues (e.g., Arginine) to improve potency.
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Role of Ethyl: The C-3 ethyl group fits into hydrophobic pockets (Gatekeeper residues), providing selectivity over other kinases that cannot accommodate the steric bulk.
Synthetic Utility: Pyrazolo[1,5-a]pyrimidines
The 4-CN group is a precursor to the amino-pyrimidine moiety.
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Transformation: Condensation of 3-ethyl-1H-pyrazole-4-carbonitrile with guanidine or amidines yields Pyrazolo[1,5-a]pyrimidines , a scaffold widely used in hypnotic agents (e.g., Zaleplon analogs) and oncology.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]
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Al-Qalaf, F., et al. (2008). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and Their Reactivity Toward Nitrogen Nucleophiles. Heterocycles. Retrieved from [Link]
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Fadda, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. PMC. Retrieved from [Link]
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Ansari, A., et al. (2017). Pyrazole: An emerging privileged scaffold in drug discovery. Russian Chemical Reviews. Retrieved from [Link]
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